Iron sucrose

Catalog No.
S11153466
CAS No.
M.F
C12H29Fe5Na2O23
M. Wt
866.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron sucrose

Product Name

Iron sucrose

IUPAC Name

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate

Molecular Formula

C12H29Fe5Na2O23

Molecular Weight

866.5 g/mol

InChI

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1

InChI Key

FWZTTZUKDVJDCM-CEJAUHOTSA-M

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

A glucaric acid-iron conjugate that is used in the treatment of IRON-DEFICIENCY ANEMIA, including in patients with chronic kidney disease, when oral iron therapy is ineffective or impractical.

Sucroferric oxyhydroxide is a non-calcium, iron-based phosphate binder primarily used to manage elevated serum phosphorus levels in patients with chronic kidney disease undergoing dialysis. Formulated as chewable tablets under the brand name Velphoro, it comprises a mixture of polynuclear iron(III)-oxyhydroxide, sucrose, and starches. The compound was approved for medical use in the United States in November 2013 and in the European Union in August 2014 . Its mechanism of action involves binding dietary phosphate in the gastrointestinal tract, thus preventing its absorption into the bloodstream and promoting its excretion through feces .

The primary chemical reaction of sucroferric oxyhydroxide occurs through ligand exchange processes between hydroxyl groups or water molecules and phosphate ions across a physiological pH range (1.2 to 7.5) in the gastrointestinal tract. This reaction effectively reduces serum phosphorus levels by decreasing dietary phosphate absorption . The polynuclear iron(III)-oxyhydroxide core is stabilized by the carbohydrate shell, which enhances its phosphate adsorption capacity .

Sucroferric oxyhydroxide is synthesized by basifying a solution of ferric chloride to form a suspension of polynuclear iron(III)-oxyhydroxide. This suspension is then mixed with potato and maize starches and sucrose, which serve as stabilizers and processing aids. The resulting product is a complex mixture that maintains high phosphate adsorption capacity due to the stabilizing effect of sucrose on the iron core . The manufacturing process must be carefully controlled to ensure consistency in efficacy and safety.

The primary application of sucroferric oxyhydroxide is in managing hyperphosphatemia in patients with chronic kidney disease on dialysis. It helps maintain serum phosphorus levels within target ranges, thus reducing the risk of complications associated with high phosphorus levels, such as cardiovascular issues and bone disorders . Additionally, its relatively low incidence of gastrointestinal side effects compared to other phosphate binders makes it a preferred option for many patients .

Several compounds share similarities with sucroferric oxyhydroxide in their function as phosphate binders. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SevelamerBinds phosphate through ionic exchangeNon-calcium-based; also lowers cholesterol levels
Lanthanum carbonateBinds phosphate via precipitationRarely causes constipation; may lead to lanthanum accumulation
Calcium acetateBinds phosphate by providing calcium ionsCan lead to hypercalcemia; often used alongside calcium supplements
Ferric oxyhydroxideSimilar binding mechanismPrimarily used for treating iron deficiency anemia

Uniqueness of Sucroferric Oxyhydroxide:

  • Sucroferric oxyhydroxide combines both stabilization via carbohydrates and effective phosphate binding across varying pH levels.
  • It has a lower incidence of gastrointestinal side effects compared to other binders like sevelamer and calcium acetate.
  • The formulation allows for effective management of phosphorus levels while minimizing additional drug interactions.

Hydrothermal Precipitation Methodology

Hydrothermal precipitation forms the foundation of sucroferric oxyhydroxide synthesis, leveraging controlled basification of iron salts to generate reactive oxyhydroxide matrices.

Ferric Chloride Basification Protocols

Industrial production begins with the gradual basification of ferric chloride (FeCl₃) solutions under alkaline conditions. Sodium hydroxide (NaOH) or mixed-base systems are introduced to elevate pH, inducing hydrolysis and polymerization of iron species into polynuclear iron(III)-oxyhydroxide (pn-FeOOH) frameworks [1] [3]. The process involves:

  • Ion Exchange Chromatography: Purified FeCl₃ solutions are treated with ion-exchange resins to remove residual anions, ensuring minimal interference during precipitation [1].
  • Stepwise pH Adjustment: Incremental NaOH addition (pH 8–10) promotes controlled nucleation of pn-FeOOH colloids, preventing rapid aggregation [3].
  • Temperature Modulation: Maintaining temperatures between 50–70°C enhances crystallite growth while suppressing undesirable phase transformations (e.g., hematite formation) [4].

The resultant slurry contains nanoparticles with high surface area (120–180 m²/g), critical for phosphate adsorption [3]. X-ray diffraction analysis confirms the amorphous nature of pn-FeOOH, with infrared spectroscopy detecting Fe-O-Fe stretching vibrations at 890 cm⁻¹ [4].

Spray-Drying Optimization for Particle Size Control

Post-precipitation, spray-drying converts colloidal suspensions into free-flowing powders with controlled particle size distributions. Key parameters include:

ParameterOptimal RangeImpact on Product
Inlet Temperature180–200°CBalances dehydration rate and sucrose stability
Atomizer Pressure2.5–3.5 barDetermines droplet size (50–80 µm)
Feed Flow Rate8–12 mL/minPrevents overheating of iron-carbohydrate complexes

Adjusting these variables yields particles with median diameters of 20–40 µm, ideal for tablet compression [5]. Scanning electron microscopy reveals spherical aggregates with porous surfaces, maximizing phosphate-binding capacity [3].

Stabilization Mechanisms During Production

Stabilizing the reactive iron oxyhydroxide core against hydrolysis and aggregation necessitates carbohydrate integration during synthesis.

Sucrose-Mediated Dehydration Prevention

Sucrose (C₁₂H₂₂O₁₁) acts as a molecular scaffold, forming hydrogen bonds with surface hydroxyl groups on pn-FeOOH nanoparticles. This interaction:

  • Reduces Water Activity: By displacing adsorbed H₂O molecules, sucrose minimizes Oswald ripening and particle coalescence [3].
  • Enhances Thermal Stability: Differential scanning calorimetry shows increased decomposition onset temperatures (from 120°C to 160°C) in sucrose-stabilized samples [5].
  • Preserves Phosphate Affinity: Sucrose’s non-ionic nature avoids competitive binding with PO₄³⁻, maintaining >95% adsorption efficiency [3].

Nuclear magnetic resonance (NMR) studies confirm sucrose remains chemically unmodified during processing, ruling out Maillard reaction interference [3].

Starch-Induced Rheological Modifications

Potato and maize starches (20–30% w/w) modify slurry rheology to facilitate industrial handling:

  • Viscosity Control: Starch gelatinization at 60–70°C increases slurry viscosity from 50 mPa·s to 450 mPa·s, preventing sedimentation during transfer [5].
  • Shear-Thinning Behavior: Under pipeline shear rates (100–1000 s⁻¹), viscosity drops to 80 mPa·s, ensuring energy-efficient pumping [5].
  • Post-Drying Binding: Residual starch acts as a natural binder during tablet compression, eliminating the need for synthetic excipients [3].

Rheometric analysis demonstrates starch’s dual role as processing aid and structural adjunct, with no detectable iron-starch complexes forming [3].

Hydroxyl Group Reactivity in Gastrointestinal pH Ranges

The phosphate binding mechanism of sucroferric oxyhydroxide operates fundamentally through ligand exchange between hydroxyl groups and water molecules within the polynuclear iron(III)-oxyhydroxide matrix and dietary phosphate ions [1] [2]. In the aqueous environment of the gastrointestinal tract, this ligand exchange process exhibits distinct pH-dependent characteristics that determine the compound's binding efficacy across the physiological spectrum.

The hydroxyl group reactivity of sucroferric oxyhydroxide demonstrates optimal performance within the acidic pH range of 1.2 to 3.0, characteristic of gastric conditions [2] [1]. At pH 2.5, the compound achieves its peak phosphate binding capacity of 0.21 milligrams of phosphorus per milligram of iron, with approximately 96% of available phosphate being adsorbed [1] [2]. This maximum binding efficiency corresponds to a phosphorus to iron concentration ratio of 0.4:1, indicating that the hydroxyl groups are most reactive and accessible for ligand exchange under mildly acidic conditions [1].

The mechanistic basis for this pH-dependent reactivity lies in the protonation state of surface hydroxyl groups on the iron oxyhydroxide matrix [3] [4]. At lower pH values, particularly between 1.3 and 2.6, the surface hydroxyl groups exist in an optimal protonation state that facilitates the displacement of water molecules and hydroxyl ions by incoming phosphate species [2] [5]. The binding capacity remains substantial at pH 1.3, maintaining 0.18 milligrams of phosphorus per milligram of iron, demonstrating the compound's resilience under extreme gastric acidity [2].

As the pH increases beyond the optimal range, hydroxyl group reactivity progressively diminishes. Under conditions simulating a full stomach at pH 5.9, the initial binding capacity decreases to 0.15 milligrams of phosphorus per milligram of iron after 15 minutes of exposure [2]. However, the dynamic nature of the gastrointestinal environment allows for continued binding optimization, as demonstrated by the increase to 0.24 milligrams of phosphorus per milligram of iron at pH 6.7 after six hours of exposure [2].

The surface chemistry analysis reveals that hydroxyl group availability and reactivity follow a predictable pattern across the gastrointestinal pH spectrum. In the strongly acidic range of pH 1.2 to 2.0, hydroxyl groups maintain high availability and demonstrate strong displacement capabilities for water coordination [2] [3]. The very high hydroxyl group availability observed in the pH range of 2.1 to 3.0 corresponds with optimal displacement conditions and maximum phosphate affinity [2] [1].

Water Coordination Effects on Phosphate Affinity

The water coordination environment surrounding the iron centers in sucroferric oxyhydroxide plays a crucial role in determining phosphate binding affinity and the kinetics of ligand exchange [1] [3]. The polynuclear iron(III)-oxyhydroxide structure incorporates coordinated water molecules that must be displaced during the phosphate binding process, creating a competitive equilibrium between water and phosphate for coordination sites [2] [4].

Under optimal binding conditions at pH 2.5 to 2.6, water coordination effects facilitate strong displacement dynamics that enhance phosphate affinity [2]. The ligand exchange mechanism operates through the formation of iron-oxygen-phosphate bonds (Fe-O-P) with concurrent release of hydroxyl ions, establishing the stoichiometric relationship fundamental to the binding process [5] [6]. This displacement reaction occurs preferentially because phosphate ions demonstrate higher binding affinity for iron centers compared to water molecules under acidic conditions [3] [4].

The coordination sphere analysis indicates that water molecules bound to iron centers exhibit varying degrees of lability depending on the local pH environment [7] [8]. In strongly acidic conditions (pH 1.2 to 2.0), water coordination demonstrates strong displacement characteristics, allowing rapid and efficient phosphate binding [2]. The optimal displacement occurs in the pH range of 2.1 to 3.0, where the balance between protonation state and water lability creates ideal conditions for ligand exchange [2] [1].

As pH increases toward neutral and alkaline conditions, water coordination effects become increasingly limiting for phosphate binding [3] [4]. At pH levels above 7.0, minimal displacement of coordinated water occurs, resulting in reduced phosphate affinity and slower ligand exchange rates [2]. This pH-dependent water coordination behavior explains the observed decrease in binding capacity at higher pH values throughout the intestinal tract [9] [10].

The temporal dynamics of water coordination effects reveal that chemical equilibrium achievement varies significantly with pH and initial conditions [2]. Under full stomach conditions, where initial pH may be elevated due to food buffering, the time required to reach optimal binding equilibrium extends considerably compared to empty stomach conditions [2]. This temporal aspect of water coordination displacement has important implications for the clinical effectiveness of sucroferric oxyhydroxide across different meal-timing scenarios [9].

Comparative Binding Kinetics with Alternative Metal Oxides

The phosphate binding kinetics of sucroferric oxyhydroxide demonstrate superior performance compared to alternative metal oxide systems when evaluated across physiologically relevant conditions [3] [11]. Comparative analysis with other metal oxide phosphate binders reveals distinct mechanistic differences that account for varying binding capacities and kinetic behaviors [12] [13].

Sucroferric oxyhydroxide exhibits a phosphate binding capacity exceeding 210 milligrams per gram, significantly surpassing conventional metal oxide alternatives [3] [4]. In direct comparison, magnesium oxide nanoparticles (nMgO) demonstrate a maximum phosphate adsorption capacity of 139.3 milligrams per gram, while aluminum oxide (nAl2O3) achieves 31.77 milligrams per gram under optimal conditions [11]. Titanium oxide (nTiO2) and iron oxide (nFe2O3) nanoparticles show considerably lower capacities of 15.93 and 13.08 milligrams per gram, respectively [11].

The kinetic advantages of sucroferric oxyhydroxide become particularly evident when examining binding mechanisms across different pH ranges [3] [4]. While sucroferric oxyhydroxide maintains effective ligand exchange binding throughout the pH range of 1.2 to 8.0, aluminum oxide demonstrates optimal binding only at pH 4.5, and lanthanum carbonate requires pH 3 for optimal performance [11] [14]. This broad pH effectiveness represents a significant clinical advantage for sucroferric oxyhydroxide in the variable gastrointestinal environment [9] [15].

The binding mechanism comparison reveals fundamental differences in phosphate interaction pathways [3] [12]. Sucroferric oxyhydroxide operates primarily through ligand exchange, creating stable iron-phosphate complexes through surface coordination chemistry [1] [4]. In contrast, magnesium oxide relies on chemical precipitation combined with electrostatic attraction, achieving equilibrium within 0.5 hours but with pH-dependent limitations [11]. Aluminum oxide systems utilize ligand exchange mechanisms similar to sucroferric oxyhydroxide but demonstrate reduced capacity and pH sensitivity [11] [16].

Equilibrium kinetics analysis demonstrates that sucroferric oxyhydroxide achieves chemical equilibrium through a concentration and pH-dependent process that optimizes binding under varying gastrointestinal conditions [2] [3]. The compound shows remarkable binding consistency independent of adsorbent concentration, unlike alternative systems such as C-PAM (comparative phosphate-adsorbing material) which exhibits strong concentration dependence [3] [4]. At low concentrations, alternative iron-based systems may bind phosphate through complexation reactions, but at higher phosphate concentrations, dissolution of the iron oxyhydroxide structure occurs with formation of various iron phosphate species [3].

Lanthanum carbonate, while effective as a phosphate binder, demonstrates fundamentally different binding kinetics compared to sucroferric oxyhydroxide [14]. Lanthanum systems achieve phosphate binding through dissolution and complexation mechanisms that require specific pH conditions for optimal performance [17] [14]. Clinical studies indicate that lanthanum carbonate binds dietary phosphorus more effectively than sevelamer in head-to-head comparisons, with bound phosphorus measurements of 135.1 milligrams versus 63.2 milligrams, respectively [14]. However, sucroferric oxyhydroxide maintains superior binding capacity across broader pH ranges compared to lanthanum-based systems [3] [9].

The comparative kinetic evaluation reveals that sucroferric oxyhydroxide demonstrates optimal binding characteristics through several key advantages: maintenance of surface complexation binding independent of pH within the physiological range, minimal iron release during the binding process (≤0.35% across pH 2.6-8.0), and chemical equilibrium achievement that does not require specific pH optimization [2] [3]. These characteristics distinguish sucroferric oxyhydroxide from alternative metal oxide systems that demonstrate pH-dependent binding limitations, concentration-dependent performance variations, or mechanism-dependent equilibrium requirements [3] [11] [16].

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

12

Exact Mass

866.76418 g/mol

Monoisotopic Mass

866.76418 g/mol

Heavy Atom Count

42

Drug Indication

Velphoro is indicated for the control of serum phosphorus levels in adult chronic kidney disease (CKD) patients on haemodialysis (HD) or peritoneal dialysis (PD). Velphoro is indicated for the control of serum phosphorus levels in paediatric patients 2 years of age and older with CKD stages 4-5 (defined by a glomerular filtration rate
Treatment of hyperphosphataemia

Wikipedia

Iron_sucrose

Use Classification

Human drugs -> Drugs for treatment of hyperkalemia and hyperphosphatemia -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-08-2024

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